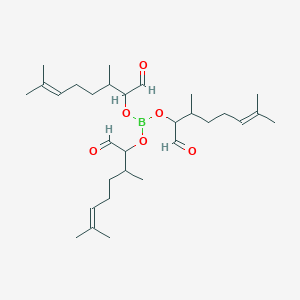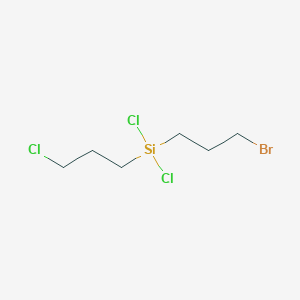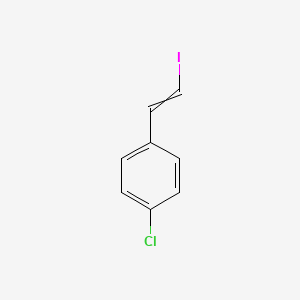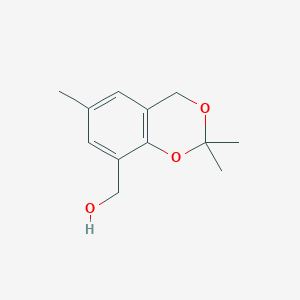![molecular formula C27H19NO B14265125 Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl- CAS No. 152365-48-5](/img/structure/B14265125.png)
Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-: is a complex organic compound belonging to the class of pyranocarbazole alkaloids. These compounds are known for their diverse structural features and significant biological activities. Pyrano[3,2-a]carbazoles are typically isolated from plants of the Rutaceae family, such as Murraya, Clausena, and Glycosmis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[3,2-a]carbazole alkaloids often involves the use of 2-hydroxy-6-methylcarbazole as a key intermediate . One efficient synthetic route includes the palladium-catalyzed construction of the carbazole skeleton, followed by the annulation of pyran rings using terpenoid building blocks . For instance, the reaction of 2-hydroxy-3-methylcarbazole with prenal or citral under Lewis acid-promoted conditions can yield compounds like girinimbine and mahanimbine .
Industrial Production Methods
Industrial production methods for pyrano[3,2-a]carbazole derivatives are not extensively documented. the use of green chemistry techniques, such as microwave and ultrasound-assisted synthesis, has been explored for related compounds . These methods aim to enhance efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrano[3,2-a]carbazole derivatives undergo various chemical reactions, including:
Oxidation: Oxidation of compounds like mahanimbine can yield products such as murrayacine and murrayacinine.
Reduction: Reduction reactions can be used to modify the functional groups on the carbazole ring.
Substitution: Substitution reactions, particularly involving halogens or other electrophiles, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Lewis acids: For promoting annulation reactions, such as aluminum chloride or boron trifluoride.
Major Products Formed
The major products formed from these reactions include various pyrano[3,2-a]carbazole derivatives with different functional groups, which can exhibit unique biological activities .
Wissenschaftliche Forschungsanwendungen
Pyrano[3,2-a]carbazole derivatives have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of pyrano[3,2-a]carbazole derivatives involves their interaction with various molecular targets and pathways. For instance, some compounds inhibit tubulin polymerization, leading to apoptosis in cancer cells . Others may act as antioxidants by scavenging free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyrano[3,2-a]carbazole include:
- Girinimbine
- Mahanimbine
- Pyrayafoline A-E
- Murrayamine-J
- Murrayamine-M
- Murrayamine-G
Uniqueness
Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl- is unique due to its specific structural features and the presence of diphenyl groups, which may contribute to its distinct biological activities. Its synthesis and functionalization offer opportunities for developing new compounds with potential therapeutic applications .
Eigenschaften
CAS-Nummer |
152365-48-5 |
|---|---|
Molekularformel |
C27H19NO |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
3,3-diphenyl-11H-pyrano[3,2-a]carbazole |
InChI |
InChI=1S/C27H19NO/c1-3-9-19(10-4-1)27(20-11-5-2-6-12-20)18-17-23-25(29-27)16-15-22-21-13-7-8-14-24(21)28-26(22)23/h1-18,28H |
InChI-Schlüssel |
NQHLEDVYHAMMOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3NC5=CC=CC=C45)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)

![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)

![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)

![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)
